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molecular formula C7H11BrO3 B1610410 Ethyl 3-bromo-4-oxopentanoate CAS No. 54260-84-3

Ethyl 3-bromo-4-oxopentanoate

Cat. No. B1610410
M. Wt: 223.06 g/mol
InChI Key: JMBHNRDFFCWPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150592B2

Procedure details

To a solution of ethyl 4-oxopentanoate (4.92 mL, 34.7 mmol) in Et2O (180 mL) at about 0° C. was added bromine (1.8 mL, 34.7 mmol) in Et2O (10 mL) and the reaction was stirred for about 3 h. To the reaction mixture was added saturated aqueous sodium thiosulfate (50 mL) and stirred for about 10 min. The reaction was warmed to ambient temperature. The organic layer was separated and the aqueous layer was back extracted with Et2O (30 mL). The combined organic layers were washed with water (20 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The resulting oil was purified by column chromatography (SiO2, EtOAc/heptane 100:0 to 0:20) to afford ethyl 3-bromo-4-oxopentanoate (3.29 g, 14.6 mmol, 43%). 1H NMR (CDCl3) δ 4.67-4.33 (m, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.29-3.22 (m, 1H), 2.90-2.86 (m, 1H), 2.42 (s, 3H), 1.26 (t, J=7.1 Hz, 3H).
Quantity
4.92 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:11]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCOCC>[Br:11][CH:3]([C:2](=[O:1])[CH3:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.92 mL
Type
reactant
Smiles
O=C(CCC(=O)OCC)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
180 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with Et2O (30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (SiO2, EtOAc/heptane 100:0 to 0:20)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(CC(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.6 mmol
AMOUNT: MASS 3.29 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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